An In-depth Technical Guide to 2-Ethyl-1,3-dioxolane: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethyl-1,3-dioxolane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Ethyl-1,3-dioxolane. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental insights.
Chemical Structure and Identifiers
2-Ethyl-1,3-dioxolane is a cyclic acetal. Its structure consists of a five-membered dioxolane ring with an ethyl group attached to the carbon atom between the two oxygen atoms (C2).
| Identifier | Value |
| IUPAC Name | 2-ethyl-1,3-dioxolane[1] |
| CAS Number | 2568-96-9[1] |
| Molecular Formula | C₅H₁₀O₂[1] |
| SMILES | CCC1OCCO1[1] |
| InChI | InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3[1] |
| InChIKey | WEBRDDDJKLAXTO-UHFFFAOYSA-N[1] |
| Synonyms | Propanal, cyclic 1,2-ethanediyl acetal; 1,3-Dioxolane, 2-ethyl-[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethyl-1,3-dioxolane is presented below. This data is essential for its handling, application in synthesis, and for safety considerations.
| Property | Value |
| Molecular Weight | 102.13 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 111.5 °C at 760 mmHg[2] |
| Melting Point | No data available[2] |
| Density | 0.942 g/cm³[2] |
| Flash Point | 21.5 °C[2] |
| Solubility | Soluble in water.[3] |
| Vapor Pressure | 26.7 mmHg at 25 °C[2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 2-Ethyl-1,3-dioxolane.
| Spectroscopy | Data Reference |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases.[1] |
| Mass Spectrometry | Available in the NIST Mass Spectrometry Data Center.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[1] |
Synthesis of 2-Ethyl-1,3-dioxolane
The most common method for the synthesis of 2-Ethyl-1,3-dioxolane is the acid-catalyzed acetalization of propanal with ethylene (B1197577) glycol.[3] This reaction is reversible and is typically driven to completion by the removal of water.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-Ethyl-1,3-dioxolane based on general acid-catalyzed acetalization procedures.
Materials:
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Propanal
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Ethylene glycol
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p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
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Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethylene glycol (1.0 equivalent), propanal (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents). Add a sufficient amount of toluene to fill the Dean-Stark trap.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction.
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Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by fractional distillation to yield pure 2-Ethyl-1,3-dioxolane.
Logical Relationships in Synthesis
The synthesis of 2-Ethyl-1,3-dioxolane is a classic example of equilibrium chemistry, where the formation of the product is driven by the removal of a byproduct.
Safety and Handling
2-Ethyl-1,3-dioxolane is a flammable liquid and should be handled with appropriate safety precautions.[2]
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Handling: Work in a well-ventilated area. Avoid contact with skin and eyes. Use non-sparking tools.[2]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[2]
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. If ventilation is inadequate, use a suitable respirator.[2]
This guide provides a foundational understanding of 2-Ethyl-1,3-dioxolane for scientific and research applications. For more specific applications, further consultation of peer-reviewed literature is recommended.
